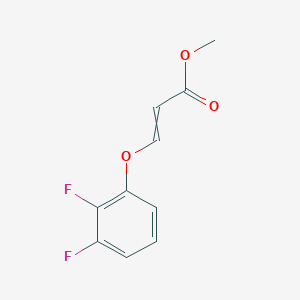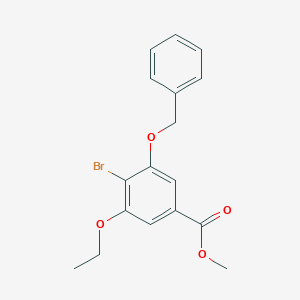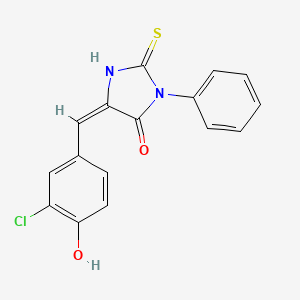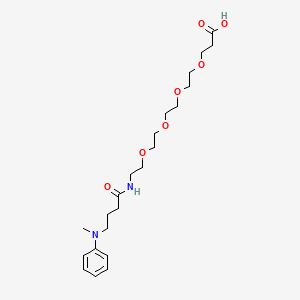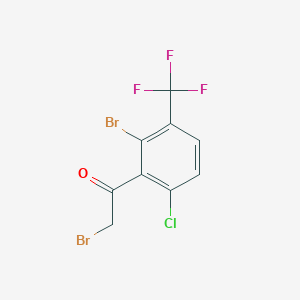
4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline is a synthetic organic compound that features a piperidine ring substituted with difluoromethyl groups and an aniline moiety with a methoxyethoxy substituent. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized and functionalized with difluoromethyl groups.
Aniline Derivative Synthesis: The aniline moiety can be prepared separately, often involving nitration followed by reduction.
Coupling Reaction: The final step would involve coupling the piperidine derivative with the aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: The methoxyethoxy group might be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products would depend on the specific reactions, but could include various substituted anilines, piperidines, and their derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Activity: Investigated for potential pharmacological activities, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, altering their activity. The difluoromethyl groups could enhance binding affinity or selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)benzene
- 4-(4,4-Difluoropiperidin-1-yl)-3-(2-methoxyethoxy)phenol
Uniqueness
The unique combination of the difluoromethyl piperidine and methoxyethoxy aniline moieties might confer specific properties, such as enhanced stability, selectivity, or biological activity, distinguishing it from similar compounds.
Eigenschaften
Molekularformel |
C14H20F2N2O2 |
|---|---|
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
4-(4,4-difluoropiperidin-1-yl)-3-(2-methoxyethoxy)aniline |
InChI |
InChI=1S/C14H20F2N2O2/c1-19-8-9-20-13-10-11(17)2-3-12(13)18-6-4-14(15,16)5-7-18/h2-3,10H,4-9,17H2,1H3 |
InChI-Schlüssel |
WQVHYUORIQPCMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=CC(=C1)N)N2CCC(CC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl phosphate](/img/structure/B13722328.png)
![Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13722336.png)
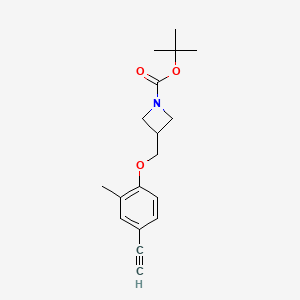
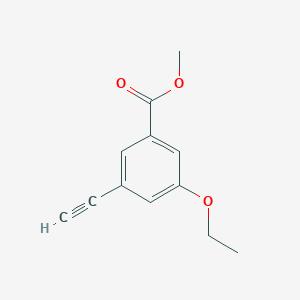
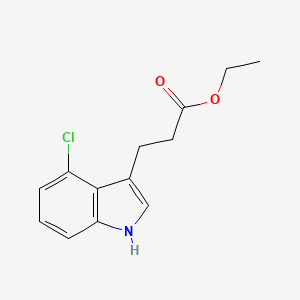
![6-Bromo-4-(cyclopentylmethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13722370.png)
![2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722374.png)

